N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
Properties
Molecular Formula |
C22H20Cl2N2O2S2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C22H20Cl2N2O2S2/c1-2-14-5-7-15(8-6-14)12-19-21(28)26(22(29)30-19)11-3-4-20(27)25-16-9-10-17(23)18(24)13-16/h5-10,12-13H,2-4,11H2,1H3,(H,25,27)/b19-12- |
InChI Key |
DIJFJYNPUKPAMG-UNOMPAQXSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidin-4-one ring is synthesized via cyclocondensation of 4-ethylbenzaldehyde derivatives with thiourea or thiosemicarbazide intermediates. Source describes a method where 4-ethylbenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone (Figure 1). Subsequent cyclization with α-bromo-γ-butyrolactone in dry toluene yields the 4-oxo-2-thioxo-1,3-thiazolidine scaffold. The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the thioxo group and the aldehyde proton.
Butanamide Side Chain Introduction
The butanamide moiety is introduced via nucleophilic acyl substitution. As per Source, 4-chloro-N-(3,4-dichlorophenyl)butanamide is prepared by reacting 4-chlorobutanoyl chloride with 3,4-dichloroaniline in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is used to scavenge HCl, achieving yields of 78–82%.
Final Coupling Reaction
The thiazolidinone core and butanamide side chain are coupled using a modified Ullmann reaction. Source reports that copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C facilitate this cross-coupling, yielding the target compound with 65–70% efficiency.
One-Pot Synthesis Strategies
A one-pot approach reduces purification steps and improves atom economy. Source demonstrates that 4-ethylbenzaldehyde , thioglycolic acid , and N-(3,4-dichlorophenyl)butanamide hydrazide react in refluxing benzene with a Dean-Stark trap to azeotropically remove water (Table 1). Glacial acetic acid (2–3 drops) catalyzes imine formation, followed by cyclization to the thiazolidinone ring. This method achieves a 72% yield and minimizes byproducts.
Table 1: One-Pot Synthesis Conditions and Outcomes
| Component | Quantity (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Ethylbenzaldehyde | 10 | Dry benzene | 80 | 6 | 72 |
| Thioglycolic acid | 12 | Dry benzene | 80 | 6 | - |
| Butanamide hydrazide | 10 | Dry benzene | 80 | 6 | - |
Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMF and acetonitrile enhance reaction rates but may promote epimerization. Source identifies dry benzene as optimal for cyclocondensation due to its low polarity and ability to form azeotropes with water.
Temperature and Time
Cyclization proceeds efficiently at 80–100°C for 5–8 hours. Prolonged heating (>10 hours) degrades the thioxo group, reducing yields by 15–20%.
Catalysts
Purification and Characterization
Recrystallization
The crude product is recrystallized from methanol or ethanol to remove unreacted aldehydes and thiourea derivatives. Source notes that adding activated charcoal during recrystallization improves purity to >98%.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves regioisomers. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a single peak with retention time 12.3 min.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=N), 7.45–7.12 (m, 7H, Ar-H), 3.45 (t, 2H, J = 6.8 Hz, CH₂), 2.65 (q, 2H, J = 7.6 Hz, CH₂CH₃).
Comparative Analysis of Methods
Table 2: Yield and Purity Across Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Multi-Step (Source) | 65 | 95 | 18 | High |
| One-Pot (Source) | 72 | 98 | 6 | Moderate |
| Ullmann Coupling (Source) | 70 | 97 | 24 | Very High |
The one-pot method offers the best balance of efficiency and cost, though multi-step routes provide better stereochemical control.
Challenges and Optimization
Stereochemical Control
The Z-configuration of the benzylidene group is thermodynamically favored but requires strict anhydrous conditions. Source shows that traces of water promote E-isomer formation, reducing bioactivity.
Byproduct Formation
Over-alkylation at the thiazolidinone nitrogen occurs with excess alkylating agents. Source recommends using 1.1 equivalents of α-bromo-γ-butyrolactone to minimize this.
Industrial-Scale Considerations
Kilogram-scale synthesis (Source) uses continuous flow reactors to enhance heat transfer and reduce reaction time by 40%. Ethyl acetate is substituted for benzene to meet safety regulations .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Research Findings and Trends
- Spectral Analysis : The target compound’s ¹H-NMR would likely show aromatic proton signals at δ 7.2–7.8 (dichlorophenyl) and δ 2.4–2.6 (ethyl CH₂), with MS fragmentation patterns consistent with sulfur- and nitrogen-containing heterocycles .
- Tautomerism: Unlike triazole-thione analogs in , thiazolidinones typically exist in a single tautomeric form due to the stability of the 4-oxo-2-thioxo configuration .
Q & A
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
- Methodological Answer :
- Storage Conditions : Use amber vials at -20°C under argon to prevent light/oxygen exposure .
- Stabilizers : Add antioxidants (e.g., BHT) to solid-state formulations .
Regulatory and Safety Considerations
Q. What preclinical toxicity assays are critical before advancing this compound to in vivo studies?
- Methodological Answer :
- hERG Assay : Screen for cardiac liability using patch-clamp electrophysiology .
- Ames Test : Assess mutagenicity in S. typhimurium TA100 .
- Rodent Acute Toxicity : Determine LD₅₀ via OECD Guideline 423 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
